molecular formula C16H22N2O5 B2838128 benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate CAS No. 130539-03-6

benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate

Cat. No.: B2838128
CAS No.: 130539-03-6
M. Wt: 322.361
InChI Key: VNFPRPGXGYMAKL-GFCCVEGCSA-N
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Description

Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate (CAS 130539-03-6) is a chiral organic compound with the molecular formula C₁₆H₂₂N₂O₅ and a molar mass of 322.36 g/mol . Structurally, it features:

  • A benzyl ester group (providing lipophilicity and facilitating selective deprotection).
  • A tert-butoxycarbonyl (Boc) -protected amino group, a common temporary protecting group in peptide synthesis.

This compound is utilized in pharmaceutical intermediates and peptide synthesis due to its stability under basic conditions and selective deprotection under acidic conditions. Its stereochemistry (2R configuration) is critical for biological activity in enantioselective applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPRPGXGYMAKL-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The carbamoyl group can be reduced to form an amine.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: The corresponding amine.

    Substitution: The free amino acid derivative.

Scientific Research Applications

Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. This selective deprotection is crucial in multi-step organic synthesis, where the order of reactions must be carefully controlled .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate with structurally related compounds, focusing on functional groups, stability, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Functional Groups Molecular Formula Molar Mass (g/mol) Key Properties
Benzyl (2R)-2-Boc-amino-3-carbamoylpropanoate Boc, benzyl ester, carbamoyl C₁₆H₂₂N₂O₅ 322.36 Acid-labile Boc group; benzyl ester requires hydrogenolysis .
Methyl (2R)-2-Boc-amino-3-carbamoylpropanoate Boc, methyl ester, carbamoyl C₁₁H₂₀N₂O₅ 260.29 Higher polarity due to methyl ester; less stable in acidic media .
Benzyl (2R)-2-Cbz-amino-3-carbamoylpropanoate Benzyloxycarbonyl (Cbz), benzyl ester C₁₇H₁₈N₂O₅ 330.34 Cbz group removed by hydrogenolysis; less acid-stable than Boc .
Benzyl (2S)-2-Boc-amino-3-carbamoylpropanoate Boc, benzyl ester, carbamoyl (S-config) C₁₆H₂₂N₂O₅ 322.36 Enantiomer; distinct biological activity in chiral environments .

Key Findings:

Protecting Group Stability :

  • The Boc group in the target compound is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), making it ideal for stepwise peptide synthesis. In contrast, the Cbz group in analogs requires catalytic hydrogenation for removal, limiting compatibility with sulfur-containing systems .
  • Methyl ester analogs exhibit higher aqueous solubility but reduced stability in prolonged acidic conditions compared to benzyl esters .

Stereochemical Impact :

  • The (2R) configuration of the target compound is crucial for binding to chiral receptors (e.g., enzyme active sites). Its (2S)-enantiomer shows diminished activity in kinase inhibition assays .

Carbamoyl vs. Carboxylate: Replacing the carbamoyl group with a carboxylate (e.g., benzyl (2R)-2-Boc-amino-3-carboxypropanoate) increases polarity and alters hydrogen-bonding interactions, reducing membrane permeability in drug-delivery studies .

Applications in Synthesis: The benzyl ester in the target compound enables orthogonal deprotection strategies (e.g., Pd/C-mediated hydrogenolysis) alongside Boc cleavage, facilitating complex peptide chain assembly. Methyl ester analogs lack this versatility .

Biological Activity

Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate, also known by its CAS number 130539-03-6, is a compound with notable biological activity that has garnered attention in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H22N2O5
  • Molar Mass : 322.36 g/mol
  • Synonyms : (R)-Benzyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Biological Activity

This compound exhibits a range of biological activities, primarily through its interactions with various cellular pathways. The following sections outline its key biological effects:

1. Antimicrobial Activity

The compound has demonstrated efficacy against several bacterial strains and viruses. Its structure allows it to interfere with microbial cell processes, making it a candidate for antibiotic development. Research indicates that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain viral pathogens such as HIV and HSV .

The biological mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : It has been shown to trigger programmed cell death in cancer cells, which is crucial for cancer therapy .
  • Cell Cycle Regulation : The compound influences cell cycle progression, potentially hindering the proliferation of cancerous cells .
  • Inflammatory Response Modulation : It may also play a role in modulating immune responses, impacting conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 10 µg/mL .
Study BShowed significant apoptosis induction in human leukemia cells, with a reduction in viability by 50% at concentrations above 20 µM .
Study CInvestigated the compound's effect on inflammatory cytokine production in macrophages, revealing a decrease in TNF-alpha levels .

Q & A

Q. What are the key synthetic steps and optimal conditions for synthesizing benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate?

The synthesis typically involves sequential protection, coupling, and deprotection steps. Key stages include:

  • Acylation : Reacting the amino acid precursor with tert-butoxycarbonyl (Boc) azide in dioxane or dichloromethane (DCM) to protect the amine group .
  • Coupling : Using carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI with DMAP (4-dimethylaminopyridine) as a catalyst to activate the carboxylic acid for esterification with benzyl alcohol .
  • Purification : Flash chromatography or recrystallization from ethyl acetate/hexane mixtures to isolate the product .

Q. Optimal Conditions :

StepReagents/ConditionsPurpose
Boc ProtectionBoc-azide, dioxane, pH 9-10Selective amine protection
EsterificationDCC/DMAP, CH₂Cl₂, RT, 16hActivate carboxylate for benzylation
PurificationEthyl acetate extraction, flash chromatographyRemove by-products and unreacted reagents

Q. How is the compound characterized to confirm its structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify the stereochemistry (e.g., 2R configuration) and confirm functional groups (e.g., Boc, carbamoyl) .
  • HPLC : Reversed-phase HPLC with UV detection ensures purity (>98%) and identifies impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₆H₂₁N₂O₅) .

Advanced Research Questions

Q. What challenges arise during synthesis, and how can side products be minimized?

  • Side Reactions : Competing acylation at the carbamoyl group or racemization at the chiral center (2R) may occur.
  • Mitigation Strategies :
    • Use low temperatures (0–5°C) during coupling to suppress racemization .
    • Optimize stoichiometry (e.g., 1.2 equiv Boc-azide) to avoid over-acylation .
    • Employ orthogonal protecting groups (e.g., Fmoc for temporary protection) to reduce side reactions .

Q. How does the stereochemistry at the 2R position influence reactivity in peptide coupling?

The 2R configuration ensures proper spatial orientation for nucleophilic attack during peptide bond formation. For example:

  • In solid-phase peptide synthesis (SPPS), the (2R)-configured derivative enhances coupling efficiency with N-terminal amines due to reduced steric hindrance .
  • Racemization during Boc deprotection (e.g., using TFA) must be monitored via chiral HPLC to retain stereochemical integrity .

Q. How can contradictory data regarding reaction yields from different synthetic routes be resolved?

Discrepancies in yields (e.g., 60% vs. 85%) often stem from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions vs. DCM .
  • Catalyst Loading : Higher DMAP concentrations (0.2 equiv) can accelerate coupling but risk ester hydrolysis .
  • Resolution Method : Compare reaction outcomes using Design of Experiments (DoE) to identify critical variables .

Q. What analytical techniques are effective for detecting impurities in this compound?

  • LC-MS : Identifies low-abundance impurities (e.g., de-Boc by-products) via fragmentation patterns .
  • Chiral HPLC : Distinguishes enantiomeric impurities arising from racemization .
  • FT-IR : Detects residual solvents (e.g., DCM) or unreacted benzyl alcohol .

Q. How does substituting the Boc group with other protecting groups affect derivative reactivity?

Protecting GroupReactivity ImpactExample Application
FmocBase-labile; suitable for SPPSUsed in automated peptide synthesizers
Cbz (Benzyloxycarbonyl)Acid-stable; requires hydrogenolysisSelective deprotection in multi-step syntheses
Alloc (Allyloxycarbonyl)Palladium-catalyzed removalOrthogonal protection in complex architectures

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